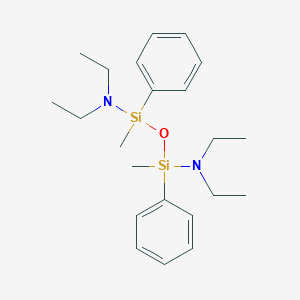
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine is a complex organosilicon compound It features a disiloxane backbone with two phenyl groups and two amine groups, each substituted with ethyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine typically involves the reaction of disiloxane derivatives with appropriate amine precursors. The reaction conditions often include:
Solvents: Common solvents such as toluene or dichloromethane.
Catalysts: Catalysts like platinum or palladium complexes to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Time: Reaction times can vary from a few hours to several days, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
化学反应分析
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials and as a stabilizer in polymer formulations.
作用机制
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions or other reactive species. The disiloxane backbone provides structural stability, while the phenyl groups enhance its lipophilicity, facilitating its incorporation into various matrices.
相似化合物的比较
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethyl-1,3-diphenyldisiloxane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-diphenyldisiloxane-1,3-diamine
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dimethyl-1,3-diphenyldisiloxane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups on the amine nitrogen atoms provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
属性
CAS 编号 |
62635-66-9 |
|---|---|
分子式 |
C22H36N2OSi2 |
分子量 |
400.7 g/mol |
IUPAC 名称 |
N-[(diethylamino-methyl-phenylsilyl)oxy-methyl-phenylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C22H36N2OSi2/c1-7-23(8-2)26(5,21-17-13-11-14-18-21)25-27(6,24(9-3)10-4)22-19-15-12-16-20-22/h11-20H,7-10H2,1-6H3 |
InChI 键 |
CAOKOGSPVPDXKT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


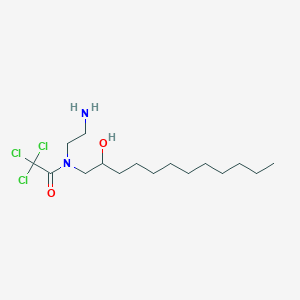
![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
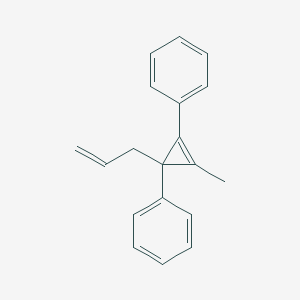
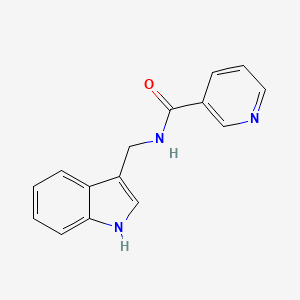
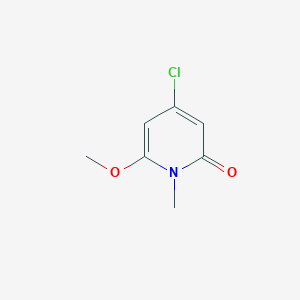


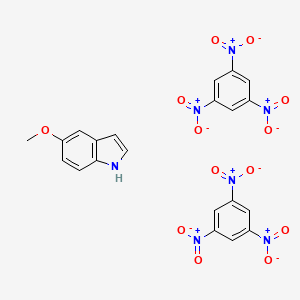
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
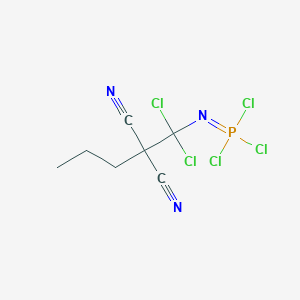
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
